tert-Butyl 2-(6-mercapto-4-methylpyridin-3-yl)piperidine-1-carboxylate

Description

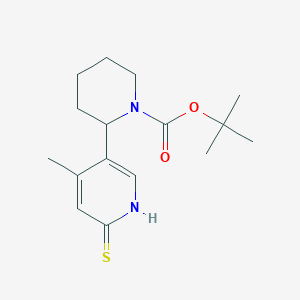

The compound tert-Butyl 2-(6-mercapto-4-methylpyridin-3-yl)piperidine-1-carboxylate is a pyridine-piperidine hybrid featuring a tert-butyl carbamate protective group at the piperidine nitrogen and a 6-mercapto-4-methyl substituent on the pyridine ring. The mercapto (-SH) group introduces nucleophilic and redox-active properties, while the methyl group enhances steric bulk and lipophilicity.

Properties

Molecular Formula |

C16H24N2O2S |

|---|---|

Molecular Weight |

308.4 g/mol |

IUPAC Name |

tert-butyl 2-(4-methyl-6-sulfanylidene-1H-pyridin-3-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C16H24N2O2S/c1-11-9-14(21)17-10-12(11)13-7-5-6-8-18(13)15(19)20-16(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,17,21) |

InChI Key |

BROORAPQYPKBCT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=S)NC=C1C2CCCCN2C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(6-mercapto-4-methylpyridin-3-yl)piperidine-1-carboxylate typically involves multiple steps. One common route starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl ester group. The mercapto-methylpyridine moiety is then attached through a series of substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to maintain consistency and efficiency. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 2-(6-mercapto-4-methylpyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Substitution: The piperidine ring and pyridine moiety can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the piperidine or pyridine rings.

Scientific Research Applications

Tert-Butyl 2-(6-mercapto-4-methylpyridin-3-yl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and receptor binding.

Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which tert-Butyl 2-(6-mercapto-4-methylpyridin-3-yl)piperidine-1-carboxylate exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The mercapto group can form covalent bonds with active site residues, inhibiting enzyme activity. The piperidine and pyridine rings can interact with hydrophobic pockets or aromatic residues, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of tert-butyl piperidine/pyrrolidine carboxylate derivatives with pyridine or pyrimidine substituents. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Key Structural and Functional Differences

Core Heterocycle :

- Piperidine vs. Pyrrolidine : The target compound’s six-membered piperidine ring (vs. pyrrolidine in ) offers greater conformational flexibility and varied binding modes in biological targets.

- Pyridine vs. Pyrimidine : Pyrimidine-based analogs (e.g., ) exhibit distinct electronic profiles due to their dual nitrogen atoms, enhancing interactions with aromatic residues in enzymes.

Substituent Effects: Mercapto (-SH) vs. Amino (-NH2): The mercapto group in the target compound is more acidic (pKa ~6–8) than the amino group (pKa ~10–11) in , enabling thiol-disulfide exchange or metal chelation under physiological conditions. Methyl vs. Methoxy/Iodo: The 4-methyl group in the target compound increases lipophilicity compared to methoxy (electron-donating) or iodo (bulky, electronegative) groups in .

Functional Group Stability :

- The methylthio (-SMe) group in is less prone to oxidation than the mercapto (-SH) group in the target compound, which may oxidize to disulfides under ambient conditions.

Biological Activity

tert-Butyl 2-(6-mercapto-4-methylpyridin-3-yl)piperidine-1-carboxylate is a compound characterized by its unique structural features, which include a piperidine ring, a tert-butyl group, and a 6-mercapto-4-methylpyridine moiety. This combination of functional groups suggests potential biological activities, which have been the subject of various studies.

- Molecular Formula : C16H24N2O2S

- Molecular Weight : 308.4 g/mol

- Structure : The presence of the mercapto group (–SH) indicates potential reactivity with electrophiles, while the piperidine structure contributes to its pharmacological properties.

Biological Activities

Research indicates that compounds similar to this compound exhibit a variety of biological activities. The following table summarizes some related compounds and their associated biological activities:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| tert-butyl 2-(5-methylpyridin-3-yl)piperidine-1-carboxylate | Structure | Antimicrobial |

| tert-butyl 3-(6-thiomethylpyridin-2-yl)piperidine-1-carboxylate | Structure | Antioxidant |

| tert-butyl 4-(6-sulfanyl-pyridin-3-yl)piperidine-1-carboxylate | Structure | Enzyme modulator |

The mercapto group in the structure allows for thiol-based interactions, which can enhance the compound's biological activity through mechanisms such as enzyme inhibition or modulation.

The biological activity of this compound may involve:

- Antioxidant Activity : The mercapto group can scavenge free radicals, thereby reducing oxidative stress.

- Enzyme Inhibition : The compound may interact with specific enzymes, altering their activity and potentially leading to therapeutic effects.

- Antimicrobial Properties : Similar compounds have shown efficacy against various pathogens, suggesting that this compound may also possess antimicrobial properties.

Case Studies and Research Findings

Recent studies have highlighted the potential of thiol-containing compounds in medicinal chemistry:

- Antimicrobial Activity : A study demonstrated that derivatives of mercapto-containing compounds exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the thiol group was crucial for this activity, as it facilitated interactions with bacterial enzymes and proteins .

- Antioxidant Properties : Research indicated that compounds with mercapto groups showed enhanced antioxidant capabilities in vitro, effectively neutralizing reactive oxygen species (ROS) . This suggests that this compound could be explored for protective effects against oxidative stress-related diseases.

- Enzyme Modulation : A comparative study on structurally similar compounds revealed that those with thiol functionalities could act as enzyme inhibitors, particularly in metabolic pathways related to cancer . This positions the compound as a potential candidate for further investigation in cancer therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.